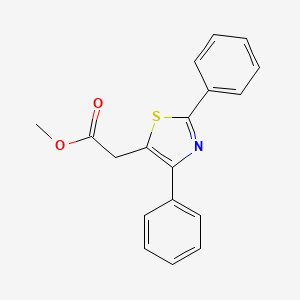

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate

Overview

Description

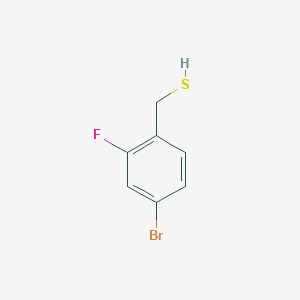

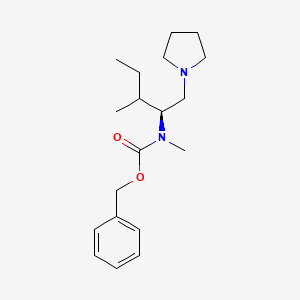

“Methyl 2-phenyl-3-(thiophen-2-yl)acrylate” is a chemical compound with the molecular formula C14H12O2S . It has a molecular weight of 245.32 .

Molecular Structure Analysis

The InChI code for “Methyl 2-phenyl-3-(thiophen-2-yl)acrylate” is 1S/C14H13O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10,17H,1H3/b13-10+ . This indicates that the molecule is planar except for the methyl of the ethyl groups .Physical And Chemical Properties Analysis

“Methyl 2-phenyl-3-(thiophen-2-yl)acrylate” is a solid at room temperature . and is stored at temperatures between 2-8°C .Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as Methyl 2-phenyl-3-(thiophen-2-yl)acrylate, are used in the synthesis of anticancer agents. Their structure allows for the development of compounds that can interact with specific biological targets, potentially inhibiting the growth of cancer cells .

Pharmaceutical Development: Anti-Atherosclerotic Agents

The compound is also involved in the synthesis of anti-atherosclerotic agents. These agents are designed to prevent or reduce the deposition of fatty substances in the arteries, which is crucial in the management of cardiovascular diseases .

Material Science: Corrosion Inhibitors

In the field of material science, thiophene derivatives serve as corrosion inhibitors. They protect metals from corroding through chemical reactions with the environment, which is vital for extending the life of metal components in various industries .

Organic Electronics: Semiconductors

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate plays a role in the advancement of organic semiconductors. These semiconductors are used in the production of electronic devices, such as transistors and light-emitting diodes, offering the benefits of flexibility and lower production costs compared to traditional silicon-based materials .

Optoelectronics: OLEDs

The compound is instrumental in the fabrication of organic light-emitting diodes (OLEDs). OLEDs are used in display and lighting technologies, known for their high-quality color reproduction and energy efficiency .

Biological Research: Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial properties, making them valuable in the search for new antibiotics and antiseptics. Their ability to disrupt microbial cell processes can lead to the development of new treatments for infections .

Anesthetic Applications: Dental Anesthetics

Specific thiophene derivatives are used as dental anesthetics in Europe. They act as voltage-gated sodium channel blockers, providing pain relief during dental procedures .

Drug Discovery: Kinase Inhibitors

These compounds are also explored as kinase inhibitors, which are important in the treatment of diseases like cancer and inflammatory disorders. Kinase inhibitors can modulate signaling pathways within cells, leading to therapeutic effects .

Safety and Hazards

The safety information for “Methyl 2-phenyl-3-(thiophen-2-yl)acrylate” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name |

methyl (E)-2-phenyl-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKFCKVQAHHJOW-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CS1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B1608151.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine](/img/structure/B1608154.png)

![4-{[(4-Methoxy-benzoyl)-(4-methyl-benzyl)-amino]-methyl}-3-nitro-benzoic acid](/img/structure/B1608155.png)

![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)